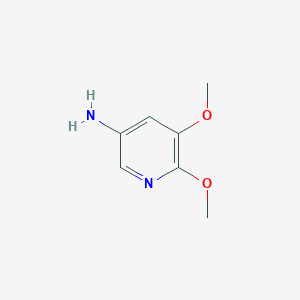

5,6-Dimethoxypyridin-3-amine

描述

Overview of Aminated Pyridine (B92270) Derivatives in Organic Chemistry

Pyridine, a heterocyclic organic compound with the chemical formula C5H5N, is structurally related to benzene (B151609) with one methine group replaced by a nitrogen atom. wikipedia.orgglobalresearchonline.net This nitrogen atom imparts unique properties to the pyridine ring, making it a cornerstone in heterocyclic chemistry. globalresearchonline.net Aminated pyridine derivatives, which feature an amino group attached to the pyridine ring, are of significant interest due to their wide-ranging applications in medicinal chemistry, agriculture, and materials science. globalresearchonline.net

The reactivity of pyridine can be categorized into three main types of reactions. It undergoes electrophilic substitution, showcasing its aromatic character. With nucleophiles, it reacts at the 2 and 4 positions, similar to imines and carbonyls. Additionally, the nitrogen atom's basic lone pair of electrons readily reacts with Lewis acids, a characteristic shared with tertiary amines. wikipedia.org The introduction of an amino group to the pyridine ring further diversifies its chemical reactivity, allowing for a multitude of synthetic transformations. researchgate.net The position of the amino group and other substituents on the pyridine ring significantly influences the molecule's electronic properties, reactivity, and biological activity.

Rationale for Research on 5,6-Dimethoxypyridin-3-amine

The compound this compound has garnered attention in the scientific community due to its potential as a versatile building block in the synthesis of complex organic molecules. The specific arrangement of the amino and methoxy (B1213986) groups on the pyridine ring creates a unique electronic and steric environment, making it a valuable intermediate for developing novel compounds with specific functionalities.

Research into this compound is driven by its utility in the synthesis of biologically active molecules. For instance, it has been utilized in the creation of dual orexin (B13118510) receptor antagonists, which are investigated for their potential in treating sleep disorders. rsc.org The substitution of a carbonyl group with a 5,6-dimethoxypyridin-3-yl ring in certain pyrrolo[3,4-c]pyridine derivatives has led to compounds with high affinity for PI3Kγ, a target in cancer therapy. nih.gov These examples underscore the importance of this compound as a scaffold in medicinal chemistry.

Historical Context of Dimethoxypyridinamine Research

The study of dimethoxypyridinamine isomers has evolved as synthetic methodologies have advanced. While specific historical details on the initial synthesis of this compound are not extensively documented in readily available literature, the broader field of pyridine chemistry has a rich history. Pyridine itself was historically extracted from coal tar and is now synthesized on a large scale from more common chemicals. wikipedia.org

The development of various amination techniques for pyridine rings has been a key area of research. researchgate.netacs.org The ability to introduce amino and methoxy groups at specific positions on the pyridine ring has been crucial for exploring the structure-activity relationships of the resulting isomers. Comparative studies of different dimethoxypyridin-3-amine isomers, such as the 2,6-, 4,5-, and 4,6-isomers, have highlighted how the substituent positions significantly impact their physicochemical properties and potential applications. For example, the 2,6-isomer has found use in analytical chemistry, while the 4,6-isomer is a common intermediate in pharmaceuticals. The limited commercial availability and published data for the 5,6-isomer suggest it is a more specialized but potentially valuable research chemical.

Interactive Data Table: Properties of Dimethoxypyridin-3-amine Isomers

| Compound Name | CAS Number | Substituent Positions | Molecular Weight ( g/mol ) |

| This compound | 79491-49-9 | 5,6-OCH₃; 3-NH₂ | 154.17 |

| 2,6-Dimethoxypyridin-3-amine | 28020-37-3 | 2,6-OCH₃; 3-NH₂ | 154.17 |

| 4,5-Dimethoxypyridin-3-amine | 1087659-17-3 | 4,5-OCH₃; 3-NH₂ | 166.17 |

| 4,6-Dimethoxypyridin-3-amine | 89943-34-0 | 4,6-OCH₃; 3-NH₂ | 166.17 |

Structure

3D Structure

属性

IUPAC Name |

5,6-dimethoxypyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-10-6-3-5(8)4-9-7(6)11-2/h3-4H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWUSRFFXHVNXOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70509116 | |

| Record name | 5,6-Dimethoxypyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70509116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79491-49-9 | |

| Record name | 5,6-Dimethoxy-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79491-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dimethoxypyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70509116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dimethoxypyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5,6 Dimethoxypyridin 3 Amine and Its Analogs

Established Synthetic Routes to 5,6-Dimethoxypyridin-3-amine

Traditional synthetic strategies for this compound and related structures often rely on the functionalization of a pre-existing pyridine (B92270) ring or the transformation of precursor molecules.

The functionalization of pyridine rings is a cornerstone of synthesizing substituted derivatives. beilstein-journals.org Classical methods often involve the condensation of carbonyl compounds with amines. beilstein-journals.org More modern approaches focus on the direct functionalization of C–H bonds, which streamlines synthesis in an atom-economical fashion. nih.gov

Key functionalization strategies include:

Halogenation: Introducing a halogen, typically bromine or chlorine, onto the pyridine ring serves as a crucial step to create a reactive handle for subsequent reactions like nucleophilic substitution or cross-coupling. researchgate.net For activated pyridines, such as those with methoxy (B1213986) groups, reagents like N-bromosuccinimide (NBS) can be used for regioselective bromination. researchgate.net

Metalation and Cross-Coupling: Directed ortho-metalation followed by reaction with an electrophile is a powerful technique. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are also employed to introduce substituents onto the pyridine ring. beilstein-journals.org Methodologies involving metalation, transmetalation, and aromatic cross-coupling have been used to prepare complex, tetrasubstituted pyridines. acs.org

The synthesis of amines from non-amine precursors is a fundamental transformation in organic chemistry. The Leuckart reaction, a classic method, utilizes the reductive amination of aldehydes and ketones with formic acid and ammonia (B1221849) (or its derivatives) to produce amines. mdpi.com This process involves the initial formation of an imine intermediate, which is subsequently reduced. mdpi.com

More contemporary methods often employ catalytic reductive amination. These reactions offer a highly attractive pathway for synthesizing primary amines from readily available ketones and aldehydes using ammonia. d-nb.info The development of catalysts based on earth-abundant metals has made these processes more sustainable. d-nb.info Additionally, strategies that allow for the conversion of protected amines, such as carbamates, directly into functionalized amine products can reduce the number of steps in a synthetic sequence by avoiding separate deprotection steps. nih.gov

Achieving the correct substitution pattern (regioselectivity) on the pyridine ring is critical. For a molecule like this compound, controlling the placement of the three substituents is a significant synthetic challenge.

One effective strategy involves the regioselective halogenation of an activated pyridine precursor. For instance, the bromination of activated pyridines with N-bromosuccinimide (NBS) can yield monobrominated derivatives with high regioselectivity and in high yields. researchgate.net This halogenated intermediate can then undergo further functionalization.

A multi-step synthesis for a related pyridinol derivative highlights a sophisticated regioselective approach. nih.gov The sequence involved:

Regioselective bromination of a dimethoxypyridin-4-ol at the 5-position using NBS. nih.gov

Protection of the hydroxyl group. nih.gov

A "halogen dance" reaction, using LDA and catalytic bromine, to rearrange the bromine atom from the 5-position to the 6-position. nih.gov

Metal-halogen exchange with n-butyl lithium, followed by trapping with an electrophile to install a functional group at the 6-position. nih.gov

The choice of solvent and nucleophile is also crucial for controlling regioselectivity in substitution reactions on di-substituted pyridine precursors, such as dichloropyridine carboxylates. pharm.or.jpresearchgate.net As shown in the table below, the solvent can dramatically influence the position of nucleophilic attack by methylamine (B109427) on a dichloropyridine ester. pharm.or.jp

| Solvent | Temperature (°C) | Reaction Time (h) | Product Ratio (2-substitution vs. 6-substitution) | Reference |

|---|---|---|---|---|

| THF | 5 | 3 | Mainly 2-substitution product | pharm.or.jp |

| DMF | 5 | 3 | Mainly 2-substitution product | pharm.or.jp |

| MeOH | 5 | 3 | Mainly N-methyl-dichloropyridinecarboxamide (side product) | pharm.or.jp |

Synthesis from Precursor Amines

Novel and Optimized Synthetic Protocols

Recent advancements in synthetic chemistry have focused on developing more efficient, environmentally friendly, and versatile methods for constructing complex molecules.

Green chemistry principles aim to reduce the environmental impact of chemical processes by minimizing waste, using safer solvents, and improving energy efficiency. jocpr.comresearchgate.net These principles are increasingly being applied to the synthesis of heterocyclic compounds like pyridines. rasayanjournal.co.in

Key green chemistry strategies include:

Alternative Solvents: Traditional volatile organic solvents are often toxic and difficult to dispose of. jocpr.com Greener alternatives include water, supercritical CO2, and Deep Eutectic Solvents (DESs), which are noted for their low toxicity, cost-effectiveness, and environmental friendliness. jocpr.commdpi.com

Energy-Efficient Techniques: Methods like microwave-assisted synthesis and ultrasonication can significantly shorten reaction times, increase yields, and lead to purer products compared to conventional heating. rasayanjournal.co.in

Catalysis: The use of catalysts, especially recyclable ones, is a core tenet of green chemistry as it reduces the need for stoichiometric reagents and minimizes waste. researchgate.netrasayanjournal.co.in

These approaches collectively contribute to more sustainable and economically viable synthetic routes for pharmaceuticals and fine chemicals. jocpr.com

Catalysis offers powerful tools for selective amination and functionalization. Modern methods often bypass the harsh conditions required in older protocols.

Iron-Catalyzed Reductive Amination: The use of catalysts based on earth-abundant and non-toxic metals like iron is highly desirable. A reusable iron-based catalyst supported on nitrogen-doped silicon carbide has been developed for the reductive amination of ketones and aldehydes to form primary amines. d-nb.info This system uses aqueous ammonia as the nitrogen source and demonstrates a broad tolerance for various functional groups, including methoxy substituents. d-nb.info

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Fe complex on N-doped SiC | Reductive Amination | Reusable, broad substrate scope, uses aqueous ammonia, tolerates methoxy groups. | d-nb.info |

| Acridinium (B8443388) Photoredox Catalyst | Direct Aryl C–H Amination | Organocatalytic, mild conditions, uses primary amines, aerobic atmosphere. | nih.gov |

Organic Photoredox Catalysis: A novel approach for direct C–H amination uses an organic acridinium photoredox catalyst under an aerobic atmosphere. nih.gov This method allows for the direct coupling of primary amines with electron-rich aromatics and heteroaromatics under mild conditions, avoiding the need for pre-functionalized starting materials. nih.gov The reaction is initiated by the catalyst, which becomes excited by visible light and then oxidizes the amine to a reactive cation radical intermediate. nih.gov This strategy represents a significant advance in forming C-N bonds with high efficiency and functional group compatibility. nih.gov

Catalytic Methodologies for Amination and Functionalization

Synthetic Utility of this compound as a Building BlockCurrent time information in Bangalore, IN.benchchem.comnih.gov

The structure of this compound, with its reactive amino group and electron-rich pyridine ring, makes it a valuable building block in organic synthesis. bldpharm.com

Role in the Construction of Complex Heterocyclic Systemsbenchchem.combenchchem.combldpharm.comrsc.org

This compound is a key component in the synthesis of various complex heterocyclic systems. ethz.ch Saturated N-heterocycles, which are prevalent in many small-molecule drugs, can be synthesized using methods that may incorporate pyridine-based building blocks. ethz.ch The amino group of this compound can act as a nucleophile, participating in cyclization reactions to form fused ring systems. For example, it can be used in the synthesis of pyrido[2,3-d]pyrimidines.

The general synthetic route often involves the reaction of the amine with a suitable partner to construct the new heterocyclic ring. For instance, a common strategy involves the reaction with a dicarbonyl compound or its equivalent to form a new six-membered ring fused to the pyridine core. The specific reaction conditions, such as the choice of solvent and catalyst, are crucial for achieving good yields and selectivity. rsc.org

Precursor in Medicinal Chemistry Target Synthesisrsc.org

In medicinal chemistry, this compound serves as a crucial precursor for the synthesis of various biologically active molecules. rsc.org Its structural motif is found in compounds designed to interact with specific biological targets. For instance, it has been used in the synthesis of orexin (B13118510) receptor antagonists, which are investigated for the treatment of insomnia. smolecule.comtheses.cz

The synthesis of these target molecules often involves coupling this compound with other molecular fragments. For example, it can be reacted with a sulfonyl chloride to form a sulfonamide, a common functional group in many pharmaceuticals. rsc.org The resulting sulfonamide can then undergo further reactions, such as intramolecular cyclization, to generate the final drug candidate. rsc.org

Table 1: Examples of Bioactive Molecules Synthesized from this compound

| Target Molecule Class | Therapeutic Area | Synthetic Strategy |

|---|---|---|

| Orexin Receptor Antagonists | Insomnia | Sulfonamide formation followed by cyclization rsc.orgsmolecule.com |

| Mitochondrial Complex II Inhibitors | Cancer | Multi-step synthesis involving coupling reactions nih.gov |

Application in Material Science Compound Developmentbenchchem.combenchchem.comvulcanchem.com

The utility of this compound and its analogs extends to material science. The pyridine nitrogen and other functional groups can coordinate with metal ions, making these compounds suitable ligands for the formation of metal-organic frameworks (MOFs). vulcanchem.com MOFs are porous materials with applications in gas storage, separation, and catalysis.

Furthermore, derivatives of this amine can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and chemical resistance. vulcanchem.com The presence of the nitrogen-containing heterocyclic structure can also impart specific optical or electronic properties to the resulting materials. bldpharm.comvulcanchem.com

Stereochemical Considerations in this compound Synthesis

When synthesizing derivatives of this compound that contain chiral centers, controlling the stereochemistry is of paramount importance, especially in the context of medicinal chemistry where different stereoisomers can have vastly different biological activities.

Enantioselective and Diastereoselective Synthesischemicalbook.com

Enantioselective and diastereoselective synthesis methods are employed to produce specific stereoisomers of chiral molecules derived from this compound.

Enantioselective Synthesis: This approach aims to produce a single enantiomer of a chiral compound. This can be achieved using chiral catalysts, chiral auxiliaries, or chiral reagents. sioc-journal.cn For example, the asymmetric reduction of a ketone precursor using a chiral catalyst can lead to the formation of a specific enantiomer of an alcohol. Catalytic enantioselective methods are highly sought after as they can generate large amounts of a desired enantiomer from a small amount of a chiral catalyst. chemrxiv.orgnih.gov

Diastereoselective Synthesis: When a molecule has multiple stereocenters, diastereoselective synthesis is used to control the relative configuration of these centers. This is often achieved by taking advantage of the steric and electronic properties of the starting materials and reagents. For instance, the reduction of a ketone containing a nearby stereocenter can proceed with high diastereoselectivity due to the directing effect of that existing stereocenter. osi.lv

Resolution of Chiral Intermediates and Products

The production of enantiomerically pure compounds is a critical aspect of pharmaceutical and chemical research, as the biological activity of chiral molecules often resides in a single enantiomer. While this compound is an achiral molecule, its analogs, which are synthesized for various applications, frequently contain one or more chiral centers. Therefore, the resolution of racemic intermediates or final products is a crucial step in the synthesis of these chiral analogs. The primary methods for achieving this separation include classical resolution via diastereomeric salt formation, enzymatic resolution, and chromatographic techniques.

The most common approach for resolving chiral amines and related intermediates involves their conversion into a mixture of diastereomers, which possess different physical properties like solubility, allowing for their separation. libretexts.org This is typically achieved by reacting the racemic amine with an enantiomerically pure chiral acid, known as a chiral resolving agent. libretexts.orgpharmtech.com The resulting diastereomeric salts can then be separated by methods such as fractional crystallization. rsc.orgwikipedia.org Following separation, the resolving agent is removed, typically by treatment with a base, to yield the desired pure enantiomer of the amine. libretexts.org The choice of resolving agent is critical and often requires empirical screening to find the most effective one for a given separation. wikipedia.org

Table 1: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type |

|---|---|

| (+)-Tartaric acid | Acid |

| (-)-Malic acid | Acid |

| (-)-Mandelic acid | Acid |

| (+)-Camphor-10-sulfonic acid | Acid |

| Brucine | Base |

Kinetic resolution, often facilitated by enzymes, presents another powerful strategy. This method relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. libretexts.org For instance, a lipase (B570770) enzyme can selectively acylate one enantiomer of a chiral amine in a racemic mixture, leaving the other enantiomer unreacted. google.com The resulting acylated product and the unreacted amine can then be separated by conventional techniques.

In some synthetic pathways, a chiral auxiliary is employed. This involves temporarily attaching a chiral molecule to a substrate to direct the stereochemical outcome of a reaction or to facilitate the separation of enantiomers. numberanalytics.com A notable example involves the use of L-(−)-menthol as a chiral auxiliary to resolve racemic carboxylic acid intermediates used in the synthesis of artificial glutamate (B1630785) analogs. beilstein-journals.org In this method, the racemic acid is esterified with L-(−)-menthol to form diastereomeric esters. These diastereomers exhibit different properties and can be separated effectively using chromatographic methods like High-Performance Liquid Chromatography (HPLC). beilstein-journals.org

A detailed study illustrates this process where a racemic carboxylic acid intermediate was esterified using L-(−)-menthol. beilstein-journals.org The resulting diastereomers were successfully separated using column chromatography. beilstein-journals.org

Table 2: Example of Chiral Resolution using L-(−)-Menthol Auxiliary

| Diastereomer | Yield | HPLC Retention Time (t R ) |

|---|---|---|

| (2S)-isomer | 45.3% | 7.0 min |

| (2R)-isomer | 44.4% | 11.5 min |

Data sourced from a study on the synthesis of artificial glutamate analogs where diastereomeric menthyl esters were separated chromatographically. beilstein-journals.org

After separation, the chiral auxiliary (menthol) is cleaved to yield the enantiomerically pure acid, which can then be used in subsequent synthetic steps. This approach, combining derivatization with a chiral auxiliary and chromatographic separation, provides a practical and effective route to obtaining optically pure intermediates for the synthesis of complex chiral targets. beilstein-journals.org

Reactivity and Reaction Mechanisms of 5,6 Dimethoxypyridin 3 Amine

Nucleophilic Reactivity of the Amine Functionality

The primary amine group at the 3-position of the pyridine (B92270) ring is a key site for nucleophilic reactions. Its reactivity is influenced by the electronic effects of the methoxy (B1213986) groups and the pyridine nitrogen.

Alkylation Reactions and Selectivity Control

The amine functionality of 5,6-Dimethoxypyridin-3-amine can undergo alkylation with alkyl halides. ambeed.com This reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of the amine attacks the electrophilic carbon of the alkyl halide. The presence of the electron-donating methoxy groups can enhance the nucleophilicity of the amine, facilitating this reaction.

Control over the selectivity of alkylation, such as mono- versus di-alkylation, can be challenging and often depends on the reaction conditions and the nature of the alkylating agent. Steric hindrance around the amine group can also play a role in directing the outcome of the reaction. msu.edu

Acylation and Sulfonylation Processes

Acylation: The amine group readily reacts with acylating agents like acyl chlorides and acid anhydrides to form the corresponding amides. ambeed.com This reaction is a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acylating agent. The reaction is often carried out in the presence of a base to neutralize the acidic byproduct.

Sulfonylation: Similarly, sulfonylation occurs when this compound reacts with sulfonyl chlorides. beilstein-journals.org This process leads to the formation of sulfonamides. The efficiency of sulfonylation can be influenced by the choice of solvent and base. beilstein-journals.org Studies on similar amine motifs have shown that additives like 4-dimethylaminopyridine (B28879) (DMAP) can enhance the rate and efficiency of the sulfonylation reaction. beilstein-journals.org

| Reaction Type | Reagent Class | Product |

| Acylation | Acyl Halides, Acid Anhydrides | Amides |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamides |

Condensation Reactions, including Schiff Base Formation

The primary amine of this compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. researchgate.netekb.eg This reaction typically involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. shodhsagar.com The formation of Schiff bases is often catalyzed by acid. shodhsagar.com These reactions are significant as they introduce a C=N double bond, which can be further modified or utilized in the synthesis of more complex heterocyclic systems. semanticscholar.org

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring in this compound is activated towards electrophilic aromatic substitution by the two electron-donating methoxy groups. However, the pyridine nitrogen itself is an electron-withdrawing group, which deactivates the ring towards electrophilic attack, particularly at the positions ortho and para to it (positions 2, 4, and 6). libretexts.org Therefore, electrophilic substitution reactions on pyridine and its derivatives are generally less facile than on benzene (B151609) and require specific conditions. libretexts.org

Halogenation Studies

Halogenation of activated pyridines can be achieved using various halogenating agents. For instance, N-bromosuccinimide (NBS) has been used for the regioselective monobromination of methoxy-substituted pyridines. thieme-connect.com The position of substitution is influenced by the directing effects of the substituents already present on the ring. The methoxy and amino groups are ortho-, para-directing activators, while the pyridine nitrogen directs incoming electrophiles to the meta position (position 3 and 5). The interplay of these effects will determine the regiochemical outcome of halogenation on this compound.

Nitration and Reduction Pathways

Nitration: The introduction of a nitro group onto the pyridine ring via electrophilic nitration is a common transformation. However, the conditions required can be harsh. For related dimethoxypyridine derivatives, nitration has been shown to occur, with the position of the incoming nitro group being influenced by the existing substituents. In some cases, nitration can lead to the formation of dinitro derivatives. researchgate.net A patent describes the synthesis of 3-fluoro-2,6-dimethoxy-5-nitro-pyridine, which is then reduced to the corresponding amine. google.com

Reduction: The nitro group, once introduced, can be reduced to an amine group. Common reducing agents for this transformation include metals in acidic media (like iron or zinc in acetic acid) or catalytic hydrogenation (e.g., H₂/Pd-C). commonorganicchemistry.comorganic-chemistry.org This reduction step is a crucial pathway for the synthesis of aminopyridines from their nitro precursors. For example, a patent describes the reduction of a nitro-pyridine derivative using hydrogen and a platinum catalyst. google.com

| Reaction | Reagents | Product Feature |

| Nitration | Nitrating agents (e.g., HNO₃/H₂SO₄) | Introduction of a nitro group |

| Reduction | Reducing agents (e.g., Fe/AcOH, H₂/Pd-C) | Conversion of a nitro group to an amine |

Cross-Coupling Reactions Involving this compound Derivatives

Cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. eie.gr Derivatives of this compound are valuable substrates in these transformations, enabling the construction of complex molecular architectures often found in pharmaceuticals and other functional materials.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, widely used for creating carbon-carbon bonds. wikipedia.org While specific studies detailing the Suzuki-Miyaura coupling directly on this compound are not extensively documented in the provided search results, the reactivity of similar pyridine derivatives suggests its potential utility. For the related compound 5,6-dimethoxypyridin-2-amine, Suzuki-Miyaura coupling with aryl boronic acids has been shown to be an effective method for introducing substituents to the pyridine ring, often requiring a palladium catalyst like Pd(PPh₃)₄.

The electronic nature of the pyridine ring in this compound, enriched by the methoxy groups, can influence the efficiency of the coupling reaction. In some cases, the amino group may require protection or the use of specific directing groups to achieve regioselectivity in the coupling process. The general mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Pyridine Derivatives

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Coupling Partner | Reference |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | Arylboronic acid | wikipedia.org |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 80-110 | Arylboronic acid | snnu.edu.cn |

| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 90 | Arylboronic acid | wikipedia.org |

This table presents generally applicable conditions for Suzuki-Miyaura reactions and is not specific to this compound.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, typically between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone of modern synthetic chemistry, allowing for the synthesis of a wide variety of aryl amines. wikipedia.org While direct examples involving this compound as the amine component are not explicitly detailed, the principles of the reaction are broadly applicable.

The reaction generally requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. libretexts.org The choice of ligand is critical and has evolved over time, with sterically hindered and electron-rich phosphines often providing the best results. wikipedia.org The mechanism involves the oxidative addition of the aryl halide to the palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond. wikipedia.org

For a substrate like this compound, its nucleophilicity, enhanced by the methoxy groups, would make it a suitable coupling partner. However, the potential for catalyst inhibition by the pyridine nitrogen might need to be considered and addressed through appropriate ligand selection. libretexts.org

Table 2: Common Catalytic Systems for Buchwald-Hartwig Amination

| Palladium Precursor | Ligand | Base | Solvent | Typical Substrates | Reference |

| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | Aryl bromides, primary amines | wikipedia.org |

| Pd(OAc)₂ | XPhos | K₃PO₄ | t-BuOH | Aryl chlorides, various amines | libretexts.org |

| PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane | Aryl triflates, secondary amines | wikipedia.org |

This table outlines general conditions for Buchwald-Hartwig amination and is not specific to this compound.

Beyond Suzuki-Miyaura and Buchwald-Hartwig reactions, a variety of other transition metal-catalyzed cross-couplings are central to organic synthesis. eie.gr These include but are not limited to the Heck, Sonogashira, Negishi, and Kumada couplings, each offering unique capabilities for bond formation. eie.gr

While specific applications of these reactions with this compound are not detailed in the provided results, the structural motifs of this compound make it a potential candidate for such transformations. For instance, if derivatized to an organohalide, it could participate as an electrophile. Conversely, the amine functionality could be transformed into an organometallic reagent for use in reactions like the Negishi or Kumada coupling. The electron-rich nature of the pyridine ring can influence the reactivity and outcome of these coupling reactions.

Buchwald-Hartwig Amination Strategies

Oxidative and Reductive Transformations

The functional groups present in this compound allow for a range of oxidative and reductive transformations. The pyridine nitrogen can be oxidized to an N-oxide, a transformation that can alter the electronic properties and reactivity of the ring. chemrxiv.org For example, the oxidation of similar pyridine derivatives has been achieved using reagents like hydrogen peroxide. The resulting N-oxides can be valuable intermediates in further synthetic manipulations. nih.gov

The amino group can also undergo oxidation, although this can sometimes lead to complex product mixtures. Conversely, the pyridine ring can be reduced under certain conditions. Strong reducing agents like lithium aluminum hydride can lead to the saturation of the pyridine ring, forming a piperidine (B6355638) derivative. The specific outcome of reduction or oxidation reactions will depend heavily on the reagents and conditions employed.

Table 3: Potential Oxidative and Reductive Transformations

| Transformation | Reagent(s) | Potential Product | Reference |

| N-Oxidation | Hydrogen Peroxide (H₂O₂) | This compound N-oxide | |

| Ring Reduction | Lithium Aluminum Hydride (LiAlH₄) | 5,6-Dimethoxypiperidin-3-amine |

This table illustrates potential reactions based on the general reactivity of pyridine and amine functionalities.

Advanced Spectroscopic and Structural Characterization of 5,6 Dimethoxypyridin 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR and ¹³C NMR Assignments

One-dimensional ¹H and ¹³C NMR are the primary methods for the initial structural verification of 5,6-Dimethoxypyridin-3-amine. The chemical shifts (δ) are indicative of the electronic environment of each nucleus.

In the ¹H NMR spectrum, the molecule is expected to show distinct signals for the two aromatic protons, the amine protons, and the two methoxy (B1213986) groups. The aromatic protons on the pyridine (B92270) ring (H-2 and H-4) would appear as doublets due to coupling with each other. The amine (-NH₂) protons typically present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The two methoxy groups (-OCH₃) at positions C-5 and C-6 would each appear as sharp singlets, potentially with slightly different chemical shifts due to their different electronic environments.

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, seven distinct signals are expected: five for the pyridine ring carbons and two for the methoxy carbons. The chemical shifts are influenced by the electronegativity of attached atoms and resonance effects within the aromatic system. Carbons bonded to oxygen (C-5, C-6) and nitrogen (C-3) are expected to be significantly deshielded, appearing at higher chemical shifts (downfield).

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR Predictions | ¹³C NMR Predictions | ||

|---|---|---|---|

| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |

| Aromatic H-2 | ~7.5-7.8 | C-2 | ~130-135 |

| Aromatic H-4 | ~7.0-7.3 | C-3 | ~135-140 |

| Amine (-NH₂) | Broad, ~3.5-5.0 | C-4 | ~115-120 |

| Methoxy (C6-OCH₃) | ~3.9-4.1 | C-5 | ~140-145 |

| Methoxy (C5-OCH₃) | ~3.8-4.0 | C-6 | ~150-155 |

| C5-OCH₃ | ~55-60 | ||

| C6-OCH₃ | ~55-60 |

Note: Predicted values are based on typical chemical shifts for substituted pyridines and are relative to TMS. Actual values may vary based on solvent and experimental conditions.

2D NMR Techniques for Structural Elucidation

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, a key cross-peak would be observed between the signals for the aromatic protons H-2 and H-4, confirming their connectivity on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded carbon-proton pairs. columbia.edu It is a highly sensitive technique used to definitively assign each carbon signal to its attached proton(s). columbia.edu For example, the proton signal for H-2 would show a cross-peak to the carbon signal for C-2.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-4 bonds) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. columbia.edu It is particularly useful for identifying quaternary carbons (those with no attached protons) and connecting different functional groups. columbia.edu

Expected Key 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Structural Information Confirmed |

|---|---|---|

| COSY | H-2 ↔ H-4 | Confirms adjacency of the two aromatic protons. |

| HSQC | H-2 ↔ C-2 | Direct C-H bond assignments. |

| H-4 ↔ C-4 | ||

| -OCH₃ ↔ C (methoxy) | ||

| -NH₂ ↔ (No signal) | ||

| HMBC | H-2 ↔ C-3, C-4, C-6 | Connects H-2 to neighboring carbons. |

| H-4 ↔ C-2, C-3, C-5 | Connects H-4 to neighboring carbons. | |

| H (methoxy) ↔ C-5 or C-6 | Assigns specific methoxy groups to their ring positions. | |

| H (amine) ↔ C-3, C-4 | Positions the amine group at C-3. |

Application of ¹⁹F NMR for Fluorinated Derivatives

¹⁹F NMR spectroscopy is an exceptionally sensitive and powerful tool for the analysis of organofluorine compounds. azom.com Given that ¹⁹F has 100% natural abundance and a high gyromagnetic ratio, the technique provides high-resolution spectra with a wide chemical shift range, minimizing the chance of signal overlap. azom.comicpms.cz

For derivatives of this compound, fluorine could be introduced, for example, by synthesizing an analogue with a trifluoromethyl (-CF₃) group on the pyridine ring or by derivatizing the amine functional group with a fluorine-containing tag (a process known as F-labeling). chemrxiv.org

The ¹⁹F NMR spectrum would provide valuable information:

Structural Confirmation: The chemical shift of the fluorine signal is highly sensitive to its electronic environment, providing confirmation of its position in the molecule.

Coupling Information: ¹H-¹⁹F and ¹³C-¹⁹F coupling constants can provide additional structural details, confirming the proximity of the fluorine atom(s) to other parts of the molecule. azom.com

Purity Analysis: ¹⁹F NMR can serve as a straightforward method for assessing the purity of fluorinated derivatives.

Binding Studies: In biochemical applications, changes in the ¹⁹F chemical shift upon interaction with a biological target can be used to screen for and rank ligands by affinity. nih.govbeilstein-journals.org This is a common technique in fragment-based drug discovery. nih.gov

Infrared (IR) and Raman Spectroscopy Investigations

Vibrational spectroscopy, including both IR and Raman techniques, probes the vibrational modes of molecules. uni-siegen.de These methods are complementary; IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. nih.gov Together, they provide a comprehensive fingerprint of the functional groups present in a molecule.

Vibrational Mode Analysis of Functional Groups

The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to the specific vibrational modes of its functional groups.

Amine Group (-NH₂): The primary amine would give rise to two characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region in the IR spectrum. An N-H bending (scissoring) vibration is expected around 1600-1650 cm⁻¹.

Methoxy Groups (-OCH₃): Strong C-H stretching vibrations from the methyl groups would appear just below 3000 cm⁻¹. A characteristic and strong C-O stretching band for the aryl ether linkage would be observed in the 1200-1275 cm⁻¹ region.

Pyridine Ring: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. A series of C=C and C=N ring stretching vibrations would be present in the 1400-1600 cm⁻¹ region, which are often strong in both IR and Raman spectra. Out-of-plane C-H bending vibrations appear below 900 cm⁻¹.

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| N-H Bend (scissoring) | 1600 - 1650 | Medium-Strong | |

| Aromatic Ring | C-H Stretch | 3010 - 3100 | Variable |

| C=C and C=N Ring Stretch | 1400 - 1600 | Strong | |

| Methoxy (-OCH₃) | C-H Stretch (aliphatic) | 2850 - 2960 | Strong |

| C-O Stretch (aryl ether) | 1200 - 1275 | Strong |

Hydrogen Bonding Network Characterization

This compound possesses both hydrogen bond donors (the -NH₂ group) and acceptors (the pyridine nitrogen and the two methoxy oxygens), making it capable of forming both intramolecular and intermolecular hydrogen bonds. mdpi.com

Intramolecular Hydrogen Bonding: A potential six-membered ring can be formed via a hydrogen bond between one of the amine hydrogens and the oxygen atom of the adjacent methoxy group at the C-6 position. The existence of such an interaction would be indicated by a red-shift (a shift to lower wavenumber) and broadening of the N-H stretching band in the IR spectrum compared to a similar amine that cannot form this internal bond. mdpi.com

Intermolecular Hydrogen Bonding: In the solid state or in concentrated solutions, molecules can form hydrogen bonds with each other (e.g., the amine group of one molecule interacting with the pyridine nitrogen or a methoxy oxygen of a neighboring molecule). This leads to significant broadening and shifting of the N-H and other relevant vibrational bands. nih.gov

Temperature-dependent spectroscopic studies can be employed to distinguish between these interactions. sioc-journal.cn As temperature increases, intermolecular hydrogen bonds are typically disrupted first, leading to a sharpening and blue-shift (shift to higher wavenumber) of the associated vibrational bands. sioc-journal.cn This allows for a detailed characterization of the hydrogen bonding network that governs the supramolecular structure and physical properties of the compound.

Mass Spectrometry Techniques

Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation of organic compounds. It provides information regarding the mass, and therefore the molecular formula, of a molecule by ionizing it and measuring the mass-to-charge ratio (m/z) of the resulting ions. For a compound like this compound and its derivatives, mass spectrometry is crucial for confirming its identity and probing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful method used to determine the elemental composition of a molecule with high accuracy. Unlike nominal mass spectrometry, which measures m/z to the nearest integer, HRMS can measure mass to several decimal places. This precision allows for the calculation of a unique elemental formula, distinguishing between compounds that may have the same nominal mass (isobars).

For this compound, the molecular formula is C₇H₁₀N₂O₂. The theoretical monoisotopic mass can be calculated with high precision. Using soft ionization techniques like Electrospray Ionization (ESI), the molecule is typically observed as a protonated species, [M+H]⁺. The exact mass of this ion is a critical piece of data for confirming the compound's identity. Any significant deviation between the measured exact mass and the calculated value would indicate an incorrect structural assignment or the presence of impurities. This technique is a standard method for the characterization of newly synthesized compounds. nih.gov While specific experimental HRMS data for this compound is not widely published, the expected values are fundamental to its characterization.

Table 1: Theoretical HRMS Data for this compound

| Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| Neutral Molecule [M] | C₇H₁₀N₂O₂ | 154.0742 |

| Protonated Molecule [M+H]⁺ | C₇H₁₁N₂O₂⁺ | 155.0820 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented through collision-induced dissociation (CID) to produce a spectrum of smaller fragment ions (product ions). nih.gov This product ion spectrum provides a fingerprint that is characteristic of the precursor ion's structure, allowing for detailed structural elucidation. libretexts.org

The fragmentation pattern of this compound can be predicted based on its functional groups. The structure contains two methoxy groups and an amino group on a pyridine ring. Common fragmentation pathways for such compounds include:

Loss of a methyl radical (•CH₃): A common initial fragmentation for methoxy-substituted aromatics, leading to a stable cation.

Loss of formaldehyde (B43269) (CH₂O): A rearrangement-based loss from a methoxy group.

Cleavage of the pyridine ring: More energetic collisions can lead to the fragmentation of the heterocyclic ring itself.

Alpha-cleavage: For aliphatic amines, cleavage of the C-C bond alpha to the nitrogen is a characteristic fragmentation pathway. miamioh.edu While this is an aromatic amine, analogous ring cleavages can be considered.

Analyzing the resulting product ions allows chemists to piece together the molecular structure.

Table 2: Plausible MS/MS Fragmentation of this compound ([M+H]⁺ = 155.08 Da)

| Precursor Ion (m/z) | Neutral Loss | Mass of Loss (Da) | Product Ion (m/z) | Proposed Fragment |

|---|---|---|---|---|

| 155.08 | •CH₃ | 15.02 | 140.06 | [M+H-CH₃]⁺ |

| 155.08 | CH₂O | 30.01 | 125.07 | [M+H-CH₂O]⁺ |

| 140.06 | CO | 27.99 | 112.07 | [M+H-CH₃-CO]⁺ |

| 125.07 | •CH₃ | 15.02 | 110.05 | [M+H-CH₂O-CH₃]⁺ |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. acs.org This technique provides unambiguous information on bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of a molecule.

Single-Crystal X-ray Diffraction Analysis

In single-crystal X-ray diffraction, a beam of X-rays is directed at a single, well-ordered crystal. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic structure is solved.

While the specific crystal structure of this compound is not described in the surveyed scientific literature, the analysis of its derivatives provides significant insight into the expected structural features. For instance, a recently synthesized series of pyridine-based 1,3,4-oxadiazole (B1194373) derivatives has been characterized using single-crystal XRD. researchgate.net In one such derivative, the analysis revealed an orthorhombic crystal system with the space group Pbca, providing precise unit cell dimensions and confirming the molecular geometry. researchgate.net This type of analysis is the gold standard for absolute structure confirmation.

Table 3: Representative Crystallographic Data for a Pyridine Derivative*

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 14.583(3) |

| b (Å) | 9.3773(19) |

| c (Å) | 24.386(4) |

| α, β, γ (°) | 90 |

| Volume (ų) | 3334.8(11) |

| Z (Molecules per unit cell) | 8 |

Crystal Packing and Intermolecular Interactions

The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. These non-covalent forces, although weaker than covalent bonds, are critical in determining the physical properties of the solid material. For aminopyridine derivatives, hydrogen bonding, π-π stacking, and other van der Waals forces are paramount.

In the crystal structures of aminopyridines, the amino group and the pyridine nitrogen are key sites for hydrogen bonding. researchgate.net The amino group can act as a hydrogen bond donor, while the pyridine nitrogen atom is a strong hydrogen bond acceptor. This often leads to the formation of robust intermolecular N—H⋯N hydrogen bonds, which can link molecules into chains or more complex networks. researchgate.net

In dimethoxy-substituted pyridine derivatives, other interactions also play a significant role. Hirshfeld surface analysis, a computational tool to visualize and quantify intermolecular interactions, has shown that H···H contacts can dominate the crystal packing. researchgate.net Furthermore, C—H⋯O and C—H⋯N interactions are common, where hydrogen atoms from methyl groups or the pyridine ring interact with oxygen or nitrogen atoms on adjacent molecules. iucr.org In some structures, an overlapped arrangement of parallel pyridine rings indicates the presence of stabilizing π–π stacking interactions, with typical centroid-to-centroid distances around 3.6 Å. iucr.org The combination of these varied interactions dictates the final, stable, three-dimensional architecture of the crystal.

Computational and Theoretical Chemistry of 5,6 Dimethoxypyridin 3 Amine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. researchgate.net It is particularly effective for calculating the properties of molecules, predicting geometries, and describing reaction pathways. scienceopen.com For pyridine (B92270) derivatives, DFT calculations can provide valuable information on their electronic properties and reactivity.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational procedure used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. semanticscholar.org This process is crucial because the molecular conformation dictates its physical and chemical properties. For flexible molecules like 5,6-Dimethoxypyridin-3-amine, which has rotatable methoxy (B1213986) groups, conformational analysis is performed to identify the most stable conformers and the energy barriers between them.

While specific geometry optimization and detailed conformational analysis studies for this compound are not detailed in the available research, the standard approach involves using DFT methods, such as the B3LYP functional with a suitable basis set like 6-311G(d,p), to locate the global energy minimum on the potential energy surface. dergipark.org.tr

Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity. ajchem-a.comresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. researchgate.net

For this compound, the electron-donating methoxy groups and the amino group are expected to significantly influence the energies of the frontier orbitals. While precise calculated values are not available in the provided search results, a conceptual table illustrates the typical data obtained from such an analysis.

Conceptual Data Table: Frontier Molecular Orbital Properties This table is illustrative and does not represent experimentally or computationally verified data for this specific compound.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -5.50 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.80 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.70 | LUMO-HOMO energy difference, indicating chemical stability |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex molecular wave function into localized one-center (lone pairs) and two-center (bonds) elements of a Lewis structure. uni-muenchen.dewisc.edu This method is used to analyze intramolecular and intermolecular bonding and interactions. A key aspect of NBO analysis is the examination of delocalization effects through second-order perturbation theory, which quantifies the stabilization energy from donor-acceptor (e.g., bond to antibond) interactions. uni-muenchen.dewisc.eduresearchgate.net These interactions highlight charge transfer within the molecule, which is crucial for understanding its stability and reactivity. dergipark.org.tr

A specific NBO analysis for this compound has not been reported in the available literature. However, such an analysis would typically reveal significant delocalization involving the nitrogen lone pairs of the pyridine ring and the amino group, as well as the oxygen lone pairs of the methoxy groups.

Conceptual Data Table: NBO Second-Order Perturbation Analysis This table is illustrative and does not represent computationally verified data for this specific compound. It shows potential donor-acceptor interactions.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N (amino) | π(C-C) (pyridine ring) | ~45.0 |

| LP(1) N (pyridine) | σ(C-O) (methoxy) | ~5.0 |

| LP(2) O (methoxy) | σ*(C-C) (pyridine ring) | ~20.0 |

Quantum Chemical Calculations

Beyond DFT, various quantum chemical methods are employed to predict a wide array of molecular properties with high accuracy. scienceopen.comnih.gov These calculations can elucidate reactivity patterns and electrostatic characteristics that govern how a molecule interacts with other chemical species.

Reactivity Indices and Fukui Functions

For a more detailed, atom-specific understanding of reactivity, Fukui functions are calculated. researchgate.net The Fukui function, f(r), indicates the change in electron density at a specific point when the total number of electrons in the molecule changes. It helps to identify the most reactive sites for nucleophilic attack (f+(r)), electrophilic attack (f-(r)), and radical attack (f0(r)). researchgate.netbas.bg For pyridine derivatives, this analysis can pinpoint which atoms on the ring or substituents are most likely to participate in a reaction. bas.bg

Specific Fukui function calculations for this compound are not available in the searched literature. A typical analysis would likely identify the amino group and specific carbons in the pyridine ring as key reactive centers.

Conceptual Data Table: Reactivity Descriptors This table is illustrative and does not represent computationally verified data for this specific compound.

| Descriptor | Value (Arbitrary Units) | Formula |

|---|---|---|

| Chemical Hardness (η) | 2.35 | (ELUMO - EHOMO) / 2 |

| Electronic Chemical Potential (μ) | -3.15 | (EHOMO + ELUMO) / 2 |

| Electrophilicity Index (ω) | 2.11 | μ2 / (2η) |

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and predict its reactive behavior. researchgate.net The MEP map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. acs.org

For this compound, an MEP analysis would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the methoxy groups, indicating these are sites for electrophilic interaction. The hydrogen atoms of the amino group would likely show positive potential, marking them as sites for nucleophilic interaction. acs.org While specific MEP maps for this compound are not present in the search results, this technique is standard for analyzing pyridine derivatives. semanticscholar.org

Spectroscopic Property Predictions (e.g., IR, NMR chemical shifts)

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules like this compound, offering a means to interpret experimental data and confirm structural assignments. Density Functional Theory (DFT) is a commonly employed method for these predictions. scielo.org.zaresearchgate.net

For Nuclear Magnetic Resonance (NMR) spectra, the Gauge-Independent Atomic Orbital (GIAO) method, often paired with a functional like B3LYP, is a standard for calculating chemical shifts (δ). nih.govnih.gov The accuracy of these predictions depends significantly on the choice of basis set and the inclusion of solvent effects, which can be modeled using approaches like the Polarizable Continuum Model (PCM). nih.gov While specific, comprehensive DFT benchmark studies for this compound are not readily found in the surveyed literature, predictions can be made based on established methodologies.

Predicted ¹H and ¹³C NMR chemical shifts are determined by calculating the isotropic magnetic shielding tensors for each nucleus and referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). For aminopyridine derivatives, hydrogens on the aromatic ring and those of the amine and methoxy groups have characteristic chemical shifts. libretexts.org Similarly, the carbon atoms of the pyridine ring and the methoxy substituents can be distinguished. libretexts.org A benchmark study on various organic molecules found that the WP04 functional with a 6-311++G(2d,p) basis set performed best for ¹H shifts, while ωB97X-D/def2-SVP was optimal for ¹³C shifts, both using a PCM solvent model. nih.gov

Table 1: Representative Predicted NMR Chemical Shifts (Hypothetical) This table is illustrative, based on general principles of NMR prediction, as specific published data for this compound is not available.

| Atom | Predicted Chemical Shift (δ, ppm) | Methodological Basis |

|---|---|---|

| ¹H (Aromatic) | 6.5 - 8.0 | GIAO-DFT (e.g., B3LYP/6-31G(d,p)) with PCM |

| ¹H (Methoxy) | 3.8 - 4.0 | GIAO-DFT (e.g., B3LYP/6-31G(d,p)) with PCM |

| ¹H (Amine) | 3.5 - 5.0 | GIAO-DFT (e.g., B3LYP/6-31G(d,p)) with PCM |

| ¹³C (Aromatic) | 110 - 160 | GIAO-DFT (e.g., B3LYP/6-31G(d,p)) with PCM |

For Infrared (IR) spectroscopy, DFT calculations can predict vibrational frequencies corresponding to the molecule's normal modes. nih.govcore.ac.uk These calculations help in assigning experimental IR bands to specific functional group vibrations, such as N-H stretching of the amine group, C-O stretching of the methoxy groups, and C=N/C=C stretching within the pyridine ring. spectroscopyonline.com The calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and are therefore typically scaled by an empirical factor for better comparison. core.ac.uk

Table 2: Representative Predicted IR Frequencies (Hypothetical) This table is illustrative, based on general principles of IR prediction, as specific published data for this compound is not available.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Methodological Basis |

|---|---|---|

| N-H Stretch (Amine) | 3400 - 3550 | DFT (e.g., B3LYP/6-311++G(d,p)) |

| C-H Stretch (Aromatic) | 3000 - 3100 | DFT (e.g., B3LYP/6-311++G(d,p)) |

| C-H Stretch (Methoxy) | 2850 - 2970 | DFT (e.g., B3LYP/6-311++G(d,p)) |

| C=N / C=C Stretch (Ring) | 1500 - 1600 | DFT (e.g., B3LYP/6-311++G(d,p)) |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is indispensable for mapping out the intricate details of chemical reactions, providing a molecular-level picture of how reactants transform into products. For a substituted pyridine like this compound, this involves locating transition states and mapping the potential energy surface for various reaction pathways.

A transition state (TS) represents a first-order saddle point on the potential energy surface, corresponding to the highest energy point along the minimum energy reaction path. Identifying the structure and energy of the TS is crucial for understanding reaction kinetics, as its energy relative to the reactants determines the activation energy (ΔG‡). Computational studies on related pyridine systems, such as nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, routinely use DFT methods to locate these transition states. acs.orgresearchgate.net For instance, in a Suzuki-Miyaura reaction involving a substituted pyridine, an O-methoxy group on an arylboronic acid was suggested to stabilize the transition state through chelation with the metal catalyst. researchgate.netbeilstein-journals.org The electron-donating methoxy groups on the this compound ring would likewise be expected to influence the stability of transition states in electrophilic or metal-catalyzed reactions. nih.gov

Once reactants, products, and transition states are located, the entire reaction pathway can be determined. This involves connecting these stationary points through Intrinsic Reaction Coordinate (IRC) calculations, which confirm that a given TS indeed links the intended reactants and products. Computational studies on pyridine derivatives have explored various mechanistic pathways, including concerted versus stepwise mechanisms in SNAr reactions and the regioselectivity of cycloadditions. acs.orgrsc.orgresearchgate.net For this compound, computational analysis could predict the most favorable site for electrophilic attack or the regioselectivity in coupling reactions, guided by the electronic influence of the amine and methoxy substituents. DFT calculations can elucidate how factors like the solvent and the nature of the attacking reagent steer the reaction along one pathway over another. researchgate.netresearchgate.net

Transition State Calculations and Activation Energies

Advanced Computational Methods and Basis Set Selection

The reliability of computational predictions is intrinsically linked to the chosen theoretical method and basis set. While DFT is a workhorse for many applications, more rigorous and computationally expensive methods are often required for higher accuracy.

Post-Hartree-Fock methods are developed to improve upon the Hartree-Fock (HF) method by incorporating electron correlation, which is the interaction between electrons that HF theory only approximates. wikipedia.orgststephens.net.in These methods, such as Møller-Plesset perturbation theory (MPn) and Configuration Interaction (CI), provide a more accurate description of the electronic structure. ststephens.net.in

Coupled-Cluster (CC) theory is considered a "gold standard" in quantum chemistry for its high accuracy in calculating energies and molecular properties. acs.orgpku.edu.cn Methods like CCSD(T), which includes single and double excitations and a perturbative treatment of triple excitations, can yield results that are very close to experimental values, especially when paired with large basis sets. frontiersin.org While computationally demanding, CC methods have been applied to pyridine and its derivatives to obtain benchmark values for properties like excitation energies and to study complex phenomena such as proton-coupled electron transfer. frontiersin.orgaip.orgresearchgate.net

Reactions are most often carried out in solution, making the accurate modeling of solvent effects critical. Computational models for solvation are generally classified as implicit or explicit. wikipedia.orgq-chem.com

Implicit solvent models , such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), treat the solvent as a continuous dielectric medium. wikipedia.orgacs.org This approach is computationally efficient and captures the bulk electrostatic effects of the solvent, making it widely used for geometry optimizations and frequency calculations in solution. q-chem.com

Explicit solvent models involve including a number of individual solvent molecules in the calculation. wikipedia.org This provides a more physically realistic, atomistic description of specific solute-solvent interactions like hydrogen bonding, which can be crucial in determining reaction mechanisms. researchgate.net However, this approach is computationally very expensive due to the increased number of atoms and the need to sample many different solvent configurations. nih.gov

A compromise is often found in hybrid or cluster-continuum models , where one or more explicit solvent molecules are included in the first solvation shell to account for specific interactions, while the bulk solvent is still treated as a continuum. wikipedia.orgacs.org The choice between these models depends on the specific chemical question, balancing the need for accuracy in describing solute-solvent interactions against computational cost. researchgate.net

Derivatization Strategies for Analytical and Functional Purposes

Pre-column Derivatization for Chromatographic Analysis

Pre-column derivatization is a technique where the analyte, in this case, 5,6-Dimethoxypyridin-3-amine, is chemically modified before its introduction into the chromatographic system. thermofisher.com This approach is often used to improve the analyte's properties for separation and detection. thermofisher.com For amines that may lack strong UV absorption or fluorescence, derivatization can introduce a chromophore or fluorophore, significantly enhancing detection sensitivity. thermofisher.com It can also reduce the polarity of the molecule, leading to better retention on reversed-phase columns. thermofisher.com

To improve the detection of amines like this compound, various derivatizing reagents that introduce a UV-absorbing or fluorescent tag can be utilized. While direct derivatization of this specific compound is not extensively detailed in the provided results, general principles for amine derivatization are well-established. Commonly used reagents for primary and secondary amines include:

o-Phthalaldehyde (OPA) : Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. thermofisher.comlcms.cz

Dansyl Chloride (Dns-Cl) : Reacts with primary and secondary amines to produce fluorescent sulfonamide derivatives. mjcce.org.mkmdpi.com

9-Fluorenylmethyl Chloroformate (FMOC-Cl) : Forms fluorescent derivatives with primary and secondary amines. thermofisher.commdpi.com

Phenylisothiocyanate (PITC) : Also known as Edman's reagent, it reacts with primary and secondary amines to form thiocarbamyl derivatives that can be detected by UV absorption. thermofisher.comactascientific.com

4-Chloro-7-nitrobenzofurazan (NBD-Cl) : A reagent that reacts with amine groups to form fluorescent derivatives. mdpi.com

The choice of reagent depends on the specific requirements of the analysis, such as desired sensitivity and the compatibility of the reaction conditions with the analyte and the sample matrix. mdpi.com

The efficiency of the derivatization reaction is crucial for accurate and reproducible analysis. Several parameters must be optimized to ensure complete and consistent derivatization of this compound.

pH : The pH of the reaction mixture is critical as it affects the nucleophilicity of the amine group. For many derivatization reactions involving amines, a basic pH is required to ensure the amine is in its neutral, more reactive form. mjcce.org.mkmdpi.com For instance, studies on the derivatization of other amines have shown that a pH of around 9 to 11 can be optimal. mjcce.org.mkmdpi.com

Temperature : The reaction temperature influences the rate of derivatization. While some reactions proceed efficiently at room temperature, others may require heating to ensure completion within a reasonable timeframe. For example, a study on derivatization with benzaldehyde (B42025) was carried out at 50 °C for 30 minutes. chromatographyonline.com Another with Dansyl chloride was performed at 60°C for one hour. mjcce.org.mk

Time : The reaction time needs to be sufficient to allow for the complete conversion of the analyte to its derivative. Optimization studies typically involve analyzing the reaction mixture at different time points to determine when the product peak area plateaus. mjcce.org.mknih.gov Reaction times can range from a few minutes to an hour or more. mjcce.org.mknih.gov

Reagent Concentration : The concentration of the derivatizing reagent should be in sufficient excess to drive the reaction to completion. However, excessively high concentrations can sometimes lead to increased background signals or the formation of by-products. nih.govresearchgate.net

A systematic approach, such as a factorial design, can be employed to efficiently optimize these conditions. researchgate.net

| Parameter | General Optimized Range/Condition | Rationale |

| pH | 9.0 - 11.0 | Ensures the amine is in its more reactive, unprotonated form. mjcce.org.mkmdpi.com |

| Temperature | Room Temperature to 60 °C | Influences reaction kinetics; higher temperatures can increase reaction rate. mjcce.org.mkchromatographyonline.com |

| Time | 20 - 60 minutes | Allows for the reaction to reach completion for accurate quantification. mjcce.org.mknih.gov |

| Reagent Concentration | Molar excess | Drives the equilibrium towards the derivatized product. nih.govresearchgate.net |

Reagents for Enhanced UV/Fluorescence Detection

In-Tissue Derivatization for Imaging Mass Spectrometry

Imaging Mass Spectrometry (MSI) is a powerful technique that maps the spatial distribution of molecules directly in tissue sections. nih.govnih.gov However, the detection of certain molecules, including some amines, can be challenging due to low ionization efficiency or signal suppression. nih.gov On-tissue chemical derivatization (OTCD) is a strategy to overcome these limitations. nih.gov This involves applying a derivatizing reagent directly onto the tissue section to chemically modify the target analyte, thereby enhancing its ionization and detectability by MSI. nih.govnih.gov

This technique has been successfully used to improve the detection of small organic molecules by MALDI-IMS (Matrix-Assisted Laser Desorption/Ionization-Imaging Mass Spectrometry). nih.gov For example, derivatizing an analyte can introduce a readily ionizable tag, moving its signal to a region of the mass spectrum with less interference. nih.gov The selection of the derivatization reagent, its application method, and the reaction conditions are all critical for successful OTCD. nih.gov While specific applications for this compound are not detailed, the principles of OTCD could be applied to visualize its distribution in biological tissues.

Functional Derivatization for Material Property Modulation

Derivatization is not only for analysis but also for modifying the functional properties of a molecule for applications in materials science. acs.org By introducing specific functional groups, the electronic, optical, or other physical properties of this compound can be tailored.

The introduction of chromophores (light-absorbing groups) and fluorophores (fluorescent groups) onto the this compound scaffold can impart new optical properties. bachem.comekb.eg This functionalization can transform the molecule into a dye, a fluorescent probe, or a component of a photoresponsive material. ekb.eg

Chromophores : These are parts of a molecule responsible for its color by absorbing light in the visible spectrum. bachem.com Attaching a chromophore to this compound could be achieved through reactions targeting the amine group. The resulting derivative would have distinct absorption characteristics determined by the structure of the attached chromophore. bachem.com

Fluorophores : These are molecules that, after absorbing light at a specific wavelength, re-emit light at a longer wavelength (fluorescence). bachem.com Introducing a fluorophore can make the resulting derivative useful for fluorescence-based applications. ekb.eg The design of such molecules often follows a donor-π-acceptor architecture to achieve desired photophysical properties, such as large Stokes shifts and high quantum yields. researchgate.net The pyridine (B92270) ring of this compound could serve as part of the π-conjugated system in such a design.

The synthesis of such functional derivatives allows for the creation of novel materials with specific light-absorbing or emitting properties, potentially useful in areas like organic light-emitting diodes (OLEDs), sensors, or bio-imaging. ekb.egresearchgate.net

Modification for Improved Solubility and Stability

The physicochemical properties of this compound, such as its solubility and stability, are critical factors that can influence its handling, formulation, and biological activity in various applications. Derivatization, the process of chemically modifying a compound to alter its properties, is a key strategy employed to enhance these characteristics. Modifications can be designed to increase aqueous solubility, improve stability under physiological or storage conditions, and facilitate transport across biological membranes.

One common approach to improve the solubility and stability of amine-containing compounds is through the formation of salts. For instance, the dihydrochloride (B599025) salt of 4,6-Dimethoxypyridin-3-amine is often used to enhance its solubility for specific reactions. Similarly, salt forms of related compounds like 4,6-Dichloropyridin-3-amine, such as the hydrochloride and dihydrochloride salts, demonstrate improved stability, solubility, and crystallinity compared to the free base. vulcanchem.com